molecular formula C23H23NO4 B12947892 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid

5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B12947892
M. Wt: 377.4 g/mol
InChI Key: XEJSXNVWMYUWQP-UHFFFAOYSA-N
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Description

5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, providing the compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality. This is usually achieved by reacting 9H-fluorene with chloroformate in the presence of a base.

    Spirocyclic Ring Formation: The spirocyclic structure is formed through a cyclization reaction, often involving a nucleophilic substitution reaction where an amine attacks an electrophilic carbon center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid
  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Uniqueness

5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)20-10-13-24(23(20)11-5-12-23)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)

InChI Key

XEJSXNVWMYUWQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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